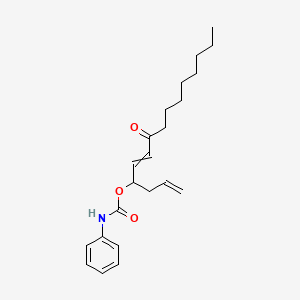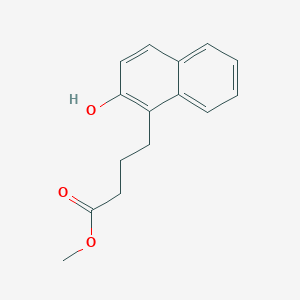
Methyl 4-(2-hydroxynaphthalen-1-YL)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate: is a chemical compound with the molecular formula C15H16O3 It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate typically involves the esterification of 4-(2-hydroxynaphthalen-1-yl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for the ester group.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 4-(2-hydroxynaphthalen-1-yl)butanol.
Substitution: Formation of various ethers or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, affecting their function. Additionally, the ester group can undergo hydrolysis to release the active naphthalene derivative, which can then interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(2-hydroxyphenyl)butanoate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Ethyl 4-(2-hydroxynaphthalen-1-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(1-hydroxynaphthalen-2-yl)butanoate: Similar structure but with the hydroxyl group in a different position on the naphthalene ring.
Uniqueness
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
676269-64-0 |
|---|---|
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
methyl 4-(2-hydroxynaphthalen-1-yl)butanoate |
InChI |
InChI=1S/C15H16O3/c1-18-15(17)8-4-7-13-12-6-3-2-5-11(12)9-10-14(13)16/h2-3,5-6,9-10,16H,4,7-8H2,1H3 |
InChI-Schlüssel |
RTFZWOJIZRKJAX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC1=C(C=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


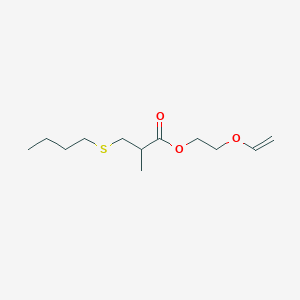
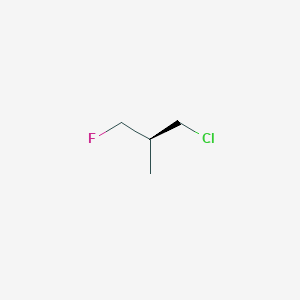
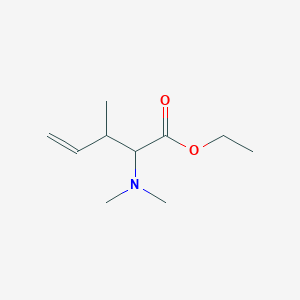
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
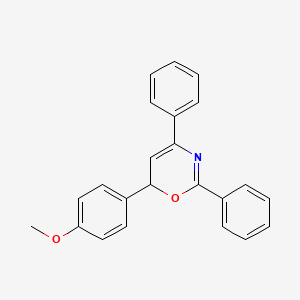

![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
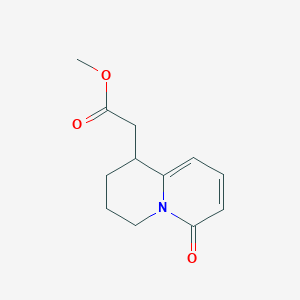

![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
